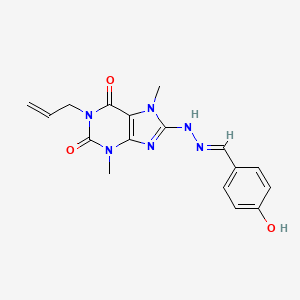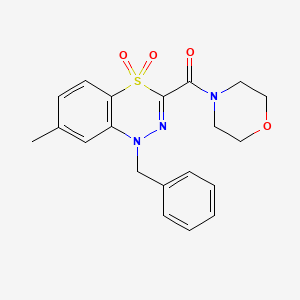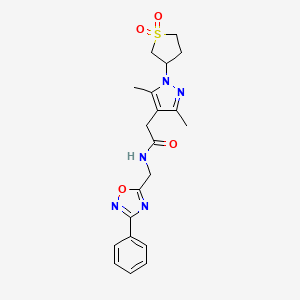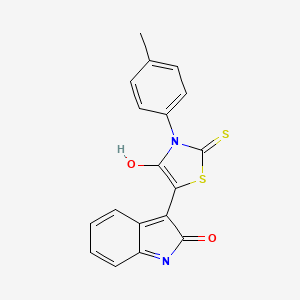
(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one, also known as OTZT, is a thiazolidinone derivative that has been extensively studied in recent years due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Novel derivatives of "(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one" have shown significant potential in inhibiting carbonic anhydrase isoforms, particularly those associated with tumor cells, such as hCA II and IX. These enzymes play a critical role in various physiological processes, including respiration and the acid-base balance in blood and tissues. The inhibition of these isoforms indicates a promising avenue for anticancer therapy, as evidenced by the potent anti-proliferative activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines. Specifically, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents (Eldehna et al., 2017).
Antimicrobial Activity
Compounds derived from "this compound" have been explored for their antimicrobial activities. The synthesis and testing of these compounds have revealed their potential in combating microbial infections. For instance, some derivatives have been tested for antimicrobial activities, providing a foundation for further research into their application as antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Additional Pharmacological Properties
Research into other derivatives has uncovered a range of pharmacological activities, including antiproliferative effects against various cancer cell lines and the potential for application in treating inflammatory conditions. These findings underscore the compound's versatility and potential utility in developing new therapeutic agents across different domains of disease (Erben et al., 2014).
properties
IUPAC Name |
3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c1-10-6-8-11(9-7-10)20-17(22)15(24-18(20)23)14-12-4-2-3-5-13(12)19-16(14)21/h2-9,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXUTVVZBIITJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

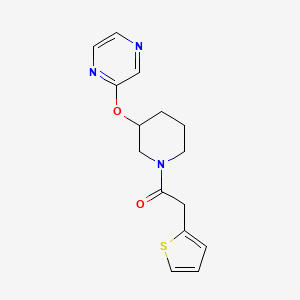
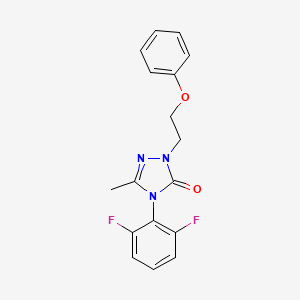
![isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2869597.png)
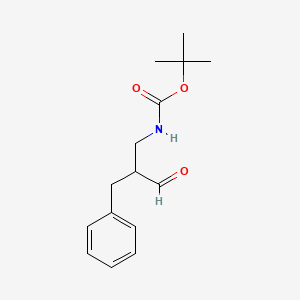
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)

![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)


![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2869608.png)
![N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2869611.png)
